molecular formula C18H27N3O6S B2609035 N-butyl-N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide CAS No. 872862-91-4

N-butyl-N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide

Cat. No.: B2609035
CAS No.: 872862-91-4
M. Wt: 413.49
InChI Key: QROZXTUVCYNXGM-UHFFFAOYSA-N
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Description

N-butyl-N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is a synthetic ethanediamide derivative featuring a 1,3-oxazinan ring substituted with a 4-methoxybenzenesulfonyl group and an N-butyl chain. Its molecular architecture combines a sulfonamide-linked oxazinan core with an ethanediamide bridge, which may confer unique electronic and steric properties.

Properties

IUPAC Name

N-butyl-N'-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O6S/c1-3-4-10-19-17(22)18(23)20-13-16-21(11-5-12-27-16)28(24,25)15-8-6-14(26-2)7-9-15/h6-9,16H,3-5,10-13H2,1-2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QROZXTUVCYNXGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-N’-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide typically involves multiple steps. One common method includes the reaction of 4-methoxybenzenesulfonyl chloride with an appropriate oxazinan derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-butyl-N’-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxybenzenesulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-butyl-N’-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-butyl-N’-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets. The methoxybenzenesulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The oxazinan ring may also play a role in stabilizing the compound’s interaction with its target, enhancing its efficacy .

Comparison with Similar Compounds

Table 1: Key Structural Features of Ethanediamide Derivatives

Compound Name Sulfonyl Substituent N-Substituents Molecular Formula Molecular Weight Key Features
Target Compound 4-Methoxybenzenesulfonyl Butyl, Oxazinan-methyl Not provided* Not provided* Electron-donating methoxy group; potential for enhanced solubility
N'-{[3-(4-Chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide 4-Chlorobenzenesulfonyl 2-Methylpropyl C₁₇H₂₄ClN₃O₅S 417.91 Electron-withdrawing chloro group; increased lipophilicity
N-({3-[(4-Fluorophenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)-N′-[2-(2-methoxyphenyl)ethyl]ethanediamide 4-Fluorobenzenesulfonyl 2-(2-Methoxyphenyl)ethyl C₂₂H₂₆FN₃O₆S 479.52 Fluorine’s electronegativity; aromatic methoxy enhances π-π interactions
N-({3-[(4-Fluoro-2-methylphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)-N′-(2-methoxybenzyl)ethanediamide 4-Fluoro-2-methylbenzenesulfonyl 2-Methoxybenzyl Not provided Not provided Steric hindrance from 2-methyl; dual methoxy groups for polarity modulation

Electronic Effects of Substituents

  • 4-Chlorobenzenesulfonyl : The chloro group’s electron-withdrawing nature may increase electrophilicity, favoring nucleophilic reactions.
  • 4-Fluorobenzenesulfonyl : Fluorine’s high electronegativity could improve metabolic stability and binding affinity in biological systems.

Steric and Conformational Impacts

  • Oxazinan Ring Modifications : Substituents at the 3-position of the oxazinan ring (e.g., 4-fluoro-2-methylphenyl in ) may alter ring puckering, affecting molecular conformation and intermolecular interactions.

Implications for Research and Development

  • Drug Design : The 4-methoxybenzenesulfonyl group in the target compound may improve pharmacokinetic profiles compared to chloro or fluoro analogs, balancing solubility and membrane permeability.
  • Catalysis : The oxazinan-sulfonyl scaffold could act as an N,O-bidentate ligand for metal-catalyzed C–H activation, as seen in related compounds with directing groups .
  • Challenges : Lack of explicit bioactivity data necessitates further studies to correlate structural features (e.g., methoxy vs. chloro) with functional outcomes.

Biological Activity

N-butyl-N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is a complex organic compound with potential biological activities. Its structure includes a 1,3-oxazinan moiety, which has been associated with various therapeutic effects. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action.

  • Molecular Formula : C₁₆H₂₃N₃O₇S
  • Molecular Weight : 401.4 g/mol
  • CAS Number : 869071-53-4

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. A series of related compounds were synthesized and evaluated for their cytotoxic effects against various human cancer cell lines, including A2780 (ovarian carcinoma) and MCF-7 (breast cancer) cells.

Key Findings :

  • Compounds similar to this compound exhibited significant cytotoxicity with IC50 values ranging from 4.47 to 52.8 µM against resistant cancer cell lines .
  • Flow cytometric analysis indicated that these compounds induced cell cycle arrest at the G2/M phase, suggesting a mechanism involving tubulin inhibition .
CompoundIC50 (µM)Cancer Cell Line
4d4.47A2780
5c25.0MCF-7
5g52.8A2780/RCIS

Antimicrobial Activity

The antimicrobial properties of oxazinan derivatives have been explored, revealing their effectiveness against various bacterial and fungal strains.

Research Insights :

  • In a comparative study, oxazole derivatives demonstrated notable antibacterial activity against E. coli and S. aureus, with some compounds surpassing standard antibiotics in efficacy .
CompoundBacterial StrainInhibition Zone (mm)
13aE. coli20
13bS. aureus18
AmoxicillinE. coli27

The biological activity of this compound is largely attributed to its interaction with cellular targets such as tubulin and bacterial cell wall synthesis pathways.

  • Tubulin Inhibition : The compound appears to bind to the colchicine site on tubulin, disrupting microtubule polymerization essential for mitosis .
  • Cell Cycle Arrest : Induction of G2/M phase arrest indicates that the compound may interfere with the normal progression of the cell cycle in cancer cells .
  • Antimicrobial Mechanism : The antimicrobial activity may be due to disruption of bacterial cell wall integrity or interference with essential metabolic processes .

Case Studies

Several case studies have documented the efficacy of compounds related to this compound:

  • Study on Cancer Cell Lines : A study evaluating the antiproliferative effects showed that specific derivatives led to significant reductions in cell viability across multiple cancer types.
  • Antimicrobial Efficacy Testing : In laboratory settings, derivatives were tested against clinical isolates of bacteria and fungi, demonstrating potent inhibitory effects comparable to established antibiotics.

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